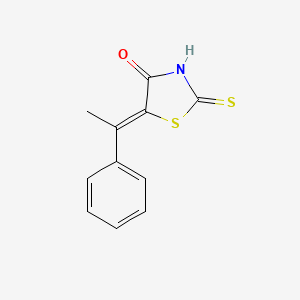![molecular formula C17H14Cl4N2O2 B11690675 (1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] is a synthetic organic compound characterized by its unique structure, which includes two dichlorophenyl groups connected by a methanediylbis(oxy) bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] typically involves the reaction of 3,4-dichlorobenzaldehyde with methanediylbis(oxy)amine under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the formation of the imine bonds. The reaction mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and heating can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
化学反应分析
Types of Reactions
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichlorophenyl groups can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium hydroxide or ammonia in an aqueous or alcoholic medium.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of hydroxylated or aminated derivatives.
科学研究应用
Chemistry
In chemistry, (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicine, (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] is explored for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins containing active sites that accommodate its dichlorophenyl groups.
相似化合物的比较
Similar Compounds
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]: Unique due to its methanediylbis(oxy) bridge and dichlorophenyl groups.
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar arylcyclohexylamine structure but different functional groups.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Another complex organic compound with distinct functional groups and applications.
Uniqueness
(1E,1’Z)-N,N’-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine] stands out due to its specific structural features, which confer unique reactivity and potential applications. Its methanediylbis(oxy) bridge and dichlorophenyl groups provide a distinct chemical profile that differentiates it from other similar compounds.
属性
分子式 |
C17H14Cl4N2O2 |
|---|---|
分子量 |
420.1 g/mol |
IUPAC 名称 |
(Z)-1-(3,4-dichlorophenyl)-N-[[(E)-1-(3,4-dichlorophenyl)ethylideneamino]oxymethoxy]ethanimine |
InChI |
InChI=1S/C17H14Cl4N2O2/c1-10(12-3-5-14(18)16(20)7-12)22-24-9-25-23-11(2)13-4-6-15(19)17(21)8-13/h3-8H,9H2,1-2H3/b22-10-,23-11+ |
InChI 键 |
SJMZXOWRBOWDBK-BKNYSILLSA-N |
手性 SMILES |
C/C(=N\OCO/N=C(/C)\C1=CC(=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)Cl)Cl |
规范 SMILES |
CC(=NOCON=C(C)C1=CC(=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11690607.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)

![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B11690646.png)


![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
